1,3-Bis(tosyloxy)-2,2-dimethylpropane
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1,3-Bis(tosyloxy)-2,2-dimethylpropane often involves multistep reactions, starting from readily available precursors. For instance, the synthesis of bis(methoxyl hydroxyl)-functionalized disiloxane and polysiloxane oligomers derivatives showcases the complexity and versatility of similar synthetic routes. These syntheses involve steps such as hydrosilylation, followed by methoxylation, to achieve the desired functionalized products (Zhu et al., 2005).
Molecular Structure Analysis
The structural analysis of related compounds typically employs techniques like Infrared Spectroscopy, NMR (1H, 13C), and H–H and H–C Correlated Spectroscopy (COSY). These methods provide detailed insights into the molecular architecture, including functional group identification and spatial arrangement (Zhu et al., 2005).
Chemical Reactions and Properties
Compounds similar to 1,3-Bis(tosyloxy)-2,2-dimethylpropane engage in a variety of chemical reactions, reflecting their reactive functional groups. For example, bis(phenylsulfonyl)-1,3-butadiene reacts with various anions through a tandem conjugate addition-[3 + 2]-anionic cyclization route, demonstrating the potential for constructing bicyclic structures with complete stereospecificity (Padwa et al., 1996).
Scientific Research Applications
Synthesis and Structural Studies
1,3-Bis(tosyloxy)-2,2-dimethylpropane finds application in the synthesis and structural analysis of various compounds. For instance, it is involved in the synthesis of new iodine inclusion compounds and their subsequent structural characterization, as demonstrated in a study by Megen, Jablonka, and Reiss (2014) (Megen, Jablonka, & Reiss, 2014). These compounds are further analyzed using spectroscopic methods and powder diffraction techniques.
Chemical Properties and Reactions
The chemical properties and reactions involving 1,3-bis(tosyloxy)-2,2-dimethylpropane are crucial in understanding its applications. For example, Šimurka, Cibulka, and Hnedkovsky (2012) studied the partial molar isentropic compressions and volumes of branched aliphatic alcohols, including derivatives of 2,2-dimethylpropane, in water at various temperatures and pressures (Šimurka, Cibulka, & Hnedkovsky, 2012). This research provides insight into the solute-solvent interactions and molecular structure relationships.
Crystallography and Molecular Structure
The role of 1,3-bis(tosyloxy)-2,2-dimethylpropane in crystallography is significant. Jiménez et al. (2007) characterized the crystal structures of bis-amides derived from this compound, providing insights into different interactions and packing structures (Jiménez et al., 2007). Such studies are essential for understanding the physical properties of materials and their potential applications.
Organometallic Chemistry
In organometallic chemistry, 1,3-bis(tosyloxy)-2,2-dimethylpropane is used in synthesizing various organometallic compounds. Seetz et al. (1984) demonstrated its application in creating vanada(IV)cyclobutane compounds, highlighting its versatility in forming complex structures (Seetz et al., 1984).
Polymer Chemistry
This compound is also significant in polymer chemistry. For example, Ito et al. (2002) explored its use in synthesizing and characterizing fluoropolymers with pendant hydroxyl groups, demonstrating its utility in creating advanced materials with specific properties (Ito et al., 2002).
Safety And Hazards
properties
IUPAC Name |
[2,2-dimethyl-3-(4-methylphenyl)sulfonyloxypropyl] 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O6S2/c1-15-5-9-17(10-6-15)26(20,21)24-13-19(3,4)14-25-27(22,23)18-11-7-16(2)8-12-18/h5-12H,13-14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJISGCCLDDOYIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)(C)COS(=O)(=O)C2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20295012 | |
Record name | 1,3-Bis(tosyloxy)-2,2-dimethylpropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20295012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(tosyloxy)-2,2-dimethylpropane | |
CAS RN |
22308-12-9 | |
Record name | 22308-12-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99257 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Bis(tosyloxy)-2,2-dimethylpropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20295012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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